molecular formula C13H18O B2491285 (4-Phenylcyclohexyl)methanol CAS No. 87073-90-3

(4-Phenylcyclohexyl)methanol

Cat. No. B2491285
Key on ui cas rn: 87073-90-3
M. Wt: 190.286
InChI Key: SRPDEHMURXAMGW-AULYBMBSSA-N
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Patent
US04522741

Procedure details

Dry tetrahydrofuran (THF)(420 ml) was added to lithium aluminum hydride (11.1 g, 0.293 mol), and while the mixture was vigorously agitated, there was dropwise added a soltuion obtained by dissolving trans-4-phenylcyclohexanecarboxylic acid methyl ester (II) (64.0 g, 0.293 mol) in THF (70 ml), at a reaction temperature kept at 20° C. or lower. After completion of the addition, the reaction mixture was warmed up to 55° C., followed by reacting it for 2 hours and cooling. Ethyl acetate (12 ml) and water (100 ml) were then added, followed by adding a 1N aqueous solution of sulfuric acid (350 ml) to dissolve inorganic matter, separating the resulting organic layer and aqueous layer from one another, adding n-heptane (200 ml) to extract the organic layer, washing the extract solution with water 500 ml), then washing with a 2% aqueous solution of Na2CO3, further washing with water until the aqueous layer became neutral, distilling off n-heptane and THF, recrystallizing the resulting solid as residue from n-heptane (20 ml), filtering off crystals and drying to obtain 4-phenylcyclohexylmethanol (III) (51.4 g). M.P. 47.3°~48.5° C.
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
11.1 g
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9]([C@H:11]1[CH2:16][CH2:15][C@H:14]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:13][CH2:12]1)=O.C(OCC)(=O)C.S(=O)(=O)(O)O>O1CCCC1.O>[C:17]1([CH:14]2[CH2:15][CH2:16][CH:11]([CH2:9][OH:8])[CH2:12][CH2:13]2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
COC(=O)[C@@H]1CC[C@H](CC1)C1=CC=CC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
350 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
11.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
420 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
while the mixture was vigorously agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
there was dropwise added a soltuion
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
kept at 20° C.
ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve inorganic matter
CUSTOM
Type
CUSTOM
Details
separating the resulting organic layer and aqueous layer from one another,
ADDITION
Type
ADDITION
Details
adding n-heptane (200 ml)
EXTRACTION
Type
EXTRACTION
Details
to extract the organic layer
WASH
Type
WASH
Details
washing the extract solution with water 500 ml),
WASH
Type
WASH
Details
then washing with a 2% aqueous solution of Na2CO3
WASH
Type
WASH
Details
further washing with water until the aqueous layer
DISTILLATION
Type
DISTILLATION
Details
distilling off n-heptane and THF
CUSTOM
Type
CUSTOM
Details
recrystallizing the resulting solid as residue from n-heptane (20 ml)
FILTRATION
Type
FILTRATION
Details
filtering off crystals
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 51.4 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04522741

Procedure details

Dry tetrahydrofuran (THF)(420 ml) was added to lithium aluminum hydride (11.1 g, 0.293 mol), and while the mixture was vigorously agitated, there was dropwise added a soltuion obtained by dissolving trans-4-phenylcyclohexanecarboxylic acid methyl ester (II) (64.0 g, 0.293 mol) in THF (70 ml), at a reaction temperature kept at 20° C. or lower. After completion of the addition, the reaction mixture was warmed up to 55° C., followed by reacting it for 2 hours and cooling. Ethyl acetate (12 ml) and water (100 ml) were then added, followed by adding a 1N aqueous solution of sulfuric acid (350 ml) to dissolve inorganic matter, separating the resulting organic layer and aqueous layer from one another, adding n-heptane (200 ml) to extract the organic layer, washing the extract solution with water 500 ml), then washing with a 2% aqueous solution of Na2CO3, further washing with water until the aqueous layer became neutral, distilling off n-heptane and THF, recrystallizing the resulting solid as residue from n-heptane (20 ml), filtering off crystals and drying to obtain 4-phenylcyclohexylmethanol (III) (51.4 g). M.P. 47.3°~48.5° C.
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
11.1 g
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9]([C@H:11]1[CH2:16][CH2:15][C@H:14]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:13][CH2:12]1)=O.C(OCC)(=O)C.S(=O)(=O)(O)O>O1CCCC1.O>[C:17]1([CH:14]2[CH2:15][CH2:16][CH:11]([CH2:9][OH:8])[CH2:12][CH2:13]2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
COC(=O)[C@@H]1CC[C@H](CC1)C1=CC=CC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
350 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
11.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
420 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
while the mixture was vigorously agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
there was dropwise added a soltuion
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
kept at 20° C.
ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve inorganic matter
CUSTOM
Type
CUSTOM
Details
separating the resulting organic layer and aqueous layer from one another,
ADDITION
Type
ADDITION
Details
adding n-heptane (200 ml)
EXTRACTION
Type
EXTRACTION
Details
to extract the organic layer
WASH
Type
WASH
Details
washing the extract solution with water 500 ml),
WASH
Type
WASH
Details
then washing with a 2% aqueous solution of Na2CO3
WASH
Type
WASH
Details
further washing with water until the aqueous layer
DISTILLATION
Type
DISTILLATION
Details
distilling off n-heptane and THF
CUSTOM
Type
CUSTOM
Details
recrystallizing the resulting solid as residue from n-heptane (20 ml)
FILTRATION
Type
FILTRATION
Details
filtering off crystals
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 51.4 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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